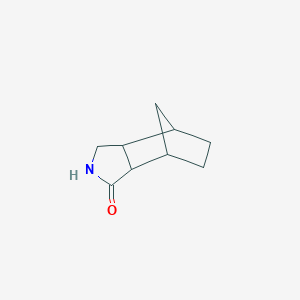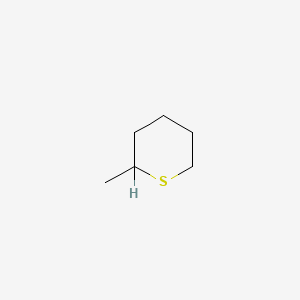
2-Methylthiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthiane is an organic compound with the molecular formula C6H12S It is a sulfur-containing heterocycle, specifically a thiane derivative, where a methyl group is attached to the second carbon of the thiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-propanedithiol with a suitable electrophile can lead to the formation of this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methylthiophene, followed by cyclization under controlled conditions. This approach allows for the production of this compound in larger quantities, suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylthiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated thiane derivatives.
Aplicaciones Científicas De Investigación
2-Methylthiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylthiane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The sulfur atom in the thiane ring can form bonds with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiophene: A sulfur-containing heterocycle with a similar structure but different reactivity.
Thiane: The parent compound without the methyl group.
Tetrahydrothiophene: Another sulfur-containing heterocycle with different chemical properties.
Uniqueness
2-Methylthiane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other similar compounds and suitable for specific applications where its unique properties are advantageous.
Propiedades
Número CAS |
5161-16-0 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
2-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |
Clave InChI |
VLBGYQISAJHVAD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


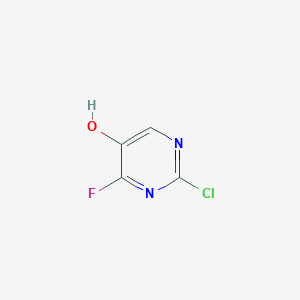
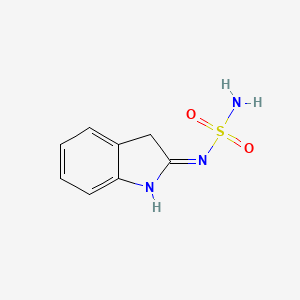
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
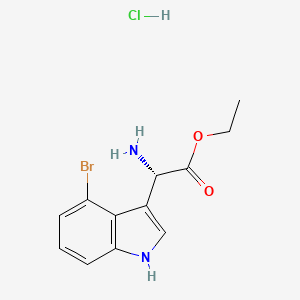
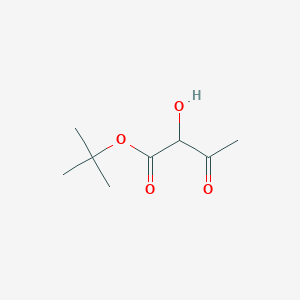
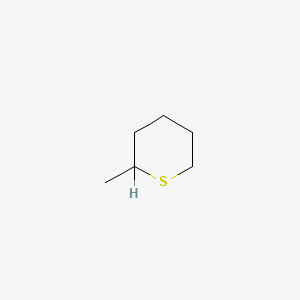
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
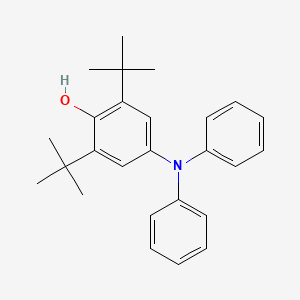
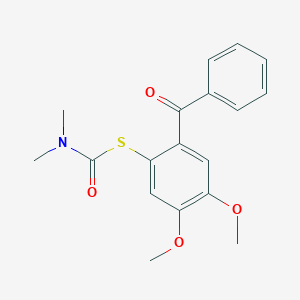
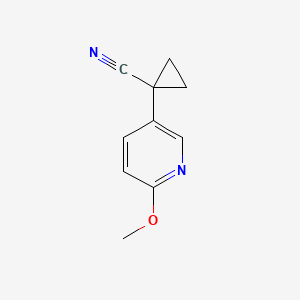
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)

